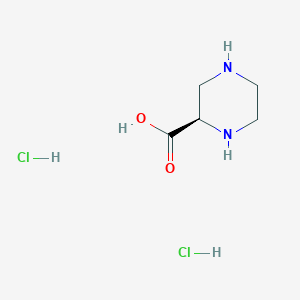
Laurcetium bromide
概要
説明
ラウルセチウムブロミドは、アルキルハライド類に属する化学化合物であり、臭素原子がアルキル基に結合しています。アルキルハライドは、その反応性で知られており、有機合成で広く使用されています。特に、ラウルセチウムブロミドは、その独自の特性により、さまざまな科学分野で応用されています。
準備方法
合成経路と反応条件
ラウルセチウムブロミドは、以下の方法を含むいくつかの方法で合成できます。
アルケンの臭素化: これは、臭化鉄などの触媒の存在下で、アルケンに臭素を付加することを含みます。
置換反応: アルコールは、酢酸などの溶媒の存在下で、三臭化リン (PBr3) や臭化水素 (HBr) などの試薬を使用して、アルキルブロミドに変換できます
工業生産方法
ラウルセチウムブロミドの工業生産は、通常、アルケンの大規模な臭素化または連続フローリアクターで臭素化剤を使用することにより、高収率と高純度が得られます .
化学反応の分析
反応の種類
ラウルセチウムブロミドは、以下のものを含むいくつかの種類の化学反応を起こします。
求核置換反応: 求核剤と反応して、新しい化合物を生成します。たとえば、水酸化ナトリウムと反応してアルコールを生成することができます。
脱離反応: 塩基性条件下で、ラウルセチウムブロミドは脱離反応を起こしてアルケンを生成することができます。
一般的な試薬と条件
求核置換反応: 水酸化ナトリウム (NaOH)、シアン化カリウム (KCN)、アンモニア (NH3) は一般的な試薬です。
脱離反応: tert-ブトキシカリウム (KOtBu) などの強塩基が使用されます。
生成される主要な生成物
求核置換反応: アルコール、ニトリル、アミン。
脱離反応: アルケン。
酸化: アルコール
科学的研究の応用
ラウルセチウムブロミドは、科学研究で幅広い用途があります。
化学: 有機合成の中間体として、および他の臭素化化合物の調製に使用されます。
生物学: 酵素機構の研究や生化学的アッセイの試薬として使用されます。
医学: 医薬品での潜在的な使用や、診断用画像の放射性標識剤として調査されています。
作用機序
ラウルセチウムブロミドは、主に求核置換反応を通じてその効果を発揮します。臭素原子は、優れた脱離基であるため、カルボカチオン中間体の生成を促進し、次に求核剤と反応します。 この機構は、有機合成における中間体としての役割において重要です .
類似の化合物との比較
類似の化合物
臭化メチル: 燻蒸剤および有機合成で使用されます。
臭化エチル: 医薬品の合成や麻酔剤として使用されます。
臭化プロピル: 溶媒や他の化学物質の製造に使用されます .
独自性
ラウルセチウムブロミドは、その特有の反応性と生成物の安定性により、ユニークです。 幅広い化学反応を起こす能力により、研究と工業用途の両方で汎用性の高い化合物になります .
類似化合物との比較
Similar Compounds
Methyl Bromide: Used as a fumigant and in organic synthesis.
Ethyl Bromide: Employed in the synthesis of pharmaceuticals and as an anesthetic.
Propyl Bromide: Utilized as a solvent and in the production of other chemicals .
Uniqueness
Laurcetium Bromide is unique due to its specific reactivity and the stability of the resulting products. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO2.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;/h5-17H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIKFQHHOLTACB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939214 | |
| Record name | N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-75-8 | |
| Record name | 1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurcetium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl(2-ethoxy-2-oxoethyl)dimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURCETIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1TGH6857X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)

![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)

![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)




